2-(Furan-2-ylmethyl)cyclohexan-1-ol

Description

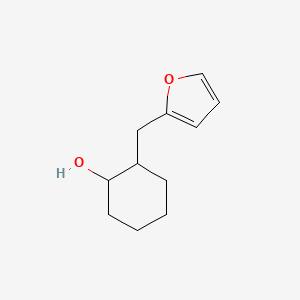

2-(Furan-2-ylmethyl)cyclohexan-1-ol is a cyclohexanol derivative with a furan-2-ylmethyl substituent at the 2-position of the cyclohexane ring. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol . The compound’s CAS registry number is 2434-85-7, distinct from the structurally similar 2-(Furan-3-ylmethyl)cyclohexan-1-ol (CAS 1555125-20-6), which has a furan substituent at the 3-position . Limited commercial availability is noted, with temporary stock shortages reported .

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-(furan-2-ylmethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C11H16O2/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h3,5,7,9,11-12H,1-2,4,6,8H2 |

InChI Key |

ADIFPMJEEIVIQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CC2=CC=CO2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with furan-2-ylmethanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Cyclohexanone derivatives.

Reduction: Various alcohol derivatives.

Substitution: Substituted furan derivatives.

Scientific Research Applications

2-(Furan-2-ylmethyl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl)cyclohexan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Menthol

2-(4-Hydroxybenzyl)cyclohexan-1-ol Derivatives

- Function: Act as juvenoids, mimicking insect juvenile hormones to disrupt metamorphosis. Critical in pest control strategies .

4-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol

rac-(1R,2S)-2-(Substituted Phenyl)cyclohexan-1-ol Derivatives

- Synthesis : Chiral centers and aryl groups enable applications in asymmetric catalysis and drug development (e.g., enantioselective synthesis) .

Physicochemical and Functional Contrasts

- Solubility: Menthol’s low water solubility contrasts with 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol, which may exhibit higher solubility due to its amino group .

- Reactivity : Sulfur-containing analogs (e.g., 2-(propan-2-ylsulfanyl)cyclohexan-1-ol) show distinct electronic properties, influencing their participation in redox reactions .

- Bioactivity : The furan moiety in this compound may confer antimicrobial or anti-inflammatory properties, though specific studies are absent in the provided evidence .

Biological Activity

2-(Furan-2-ylmethyl)cyclohexan-1-ol is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexanol ring substituted with a furan moiety, which is known for its reactivity and ability to interact with biological systems.

Antioxidant Properties

Research indicates that compounds containing furan rings often exhibit significant antioxidant activity. The presence of the furan moiety in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

Several studies have reported that furan derivatives possess anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

There is growing evidence that furan derivatives can exert neuroprotective effects. Research has demonstrated that these compounds may protect neuronal cells from apoptosis and oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various furan derivatives, this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a significant reduction in DPPH radicals, indicating strong antioxidant potential.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 ± 3 |

| Control (Ascorbic Acid) | 15 ± 2 |

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on human macrophages treated with lipopolysaccharides (LPS) showed that this compound significantly reduced the production of TNF-alpha and IL-6. This suggests a mechanism by which the compound may exert anti-inflammatory effects.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| LPS | 300 ± 20 | 350 ± 25 |

| Compound + LPS | 100 ± 5 | 150 ± 10 |

The biological activity of this compound is believed to stem from its ability to modulate various signaling pathways:

- Nrf2 Pathway Activation : The compound may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.

- NF-kB Inhibition : Inhibition of NF-kB signaling has been observed, which is crucial in mediating inflammatory responses.

- Apoptotic Pathways : The induction of apoptosis in cancer cells appears to involve mitochondrial pathways and caspase activation.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for future study include:

- In vivo studies to confirm efficacy and safety.

- Mechanistic studies to better understand how structural modifications affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.